

Application Notes and Protocols: ADWX 1 in Co-culture Experiments with Immune Cells

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Compound of Interest

Compound Name: **ADWX 1**

Cat. No.: **B1573928**

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Introduction

The tumor microenvironment (TME) is a complex and dynamic ecosystem of cancer cells, stromal cells, and immune cells. The interplay between these components, particularly the interaction between cancer cells and immune cells, is a critical determinant of tumor progression and response to therapy.^{[1][2][3]} Understanding and manipulating these interactions is a cornerstone of modern immuno-oncology. In vitro co-culture systems that recapitulate the TME are invaluable tools for studying these complex relationships and for the preclinical evaluation of novel immunomodulatory agents.^{[4][5][6][7][8]}

ADWX 1 is a novel peptide inhibitor that potently and selectively blocks the Kv1.3 potassium channel.^[9] In T lymphocytes, the Kv1.3 channel is crucial for maintaining the membrane potential, a key process for T cell activation.^[9] By inhibiting this channel, **ADWX 1** has been shown to suppress T cell activation, proliferation, and the production of pro-inflammatory cytokines such as IL-2 and IFN- γ .^[9] These characteristics suggest that **ADWX 1** may have therapeutic potential in T cell-mediated autoimmune diseases.^[9] However, its role in the context of cancer immunology, where modulating the immune response is a key therapeutic strategy, remains an area of active investigation.

These application notes provide a framework for utilizing **ADWX 1** in co-culture experiments involving cancer cells and a mixture of immune cells, including T cells, Natural Killer (NK) cells,

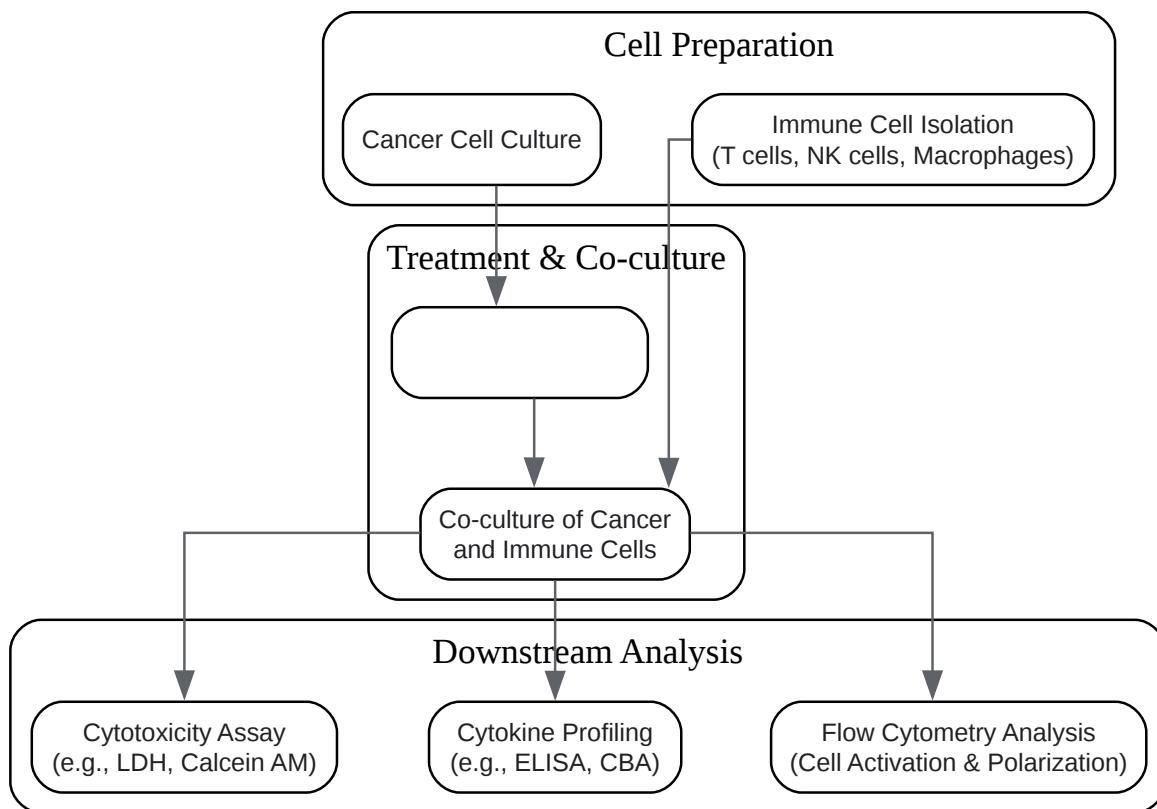
and macrophages. The objective is to assess the impact of **ADWX 1** on anti-tumor immune responses within a simulated tumor microenvironment.

Core Objectives of Co-culture Experiments

- To evaluate the effect of **ADWX 1** on the viability and proliferation of cancer cells in the presence of immune cells.
- To determine the impact of **ADWX 1** on the cytotoxic activity of T cells and NK cells against cancer cells.
- To analyze the influence of **ADWX 1** on the activation status and cytokine secretion profile of different immune cell subsets.
- To investigate the effect of **ADWX 1** on the polarization of macrophages within the co-culture system.

Experimental Overview

The following protocols outline a series of experiments to investigate the effects of **ADWX 1** in a co-culture system. The general workflow involves treating cancer cells with **ADWX 1**, co-culturing them with a mixed population of immune cells, and subsequently analyzing various cellular and molecular endpoints.



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Caption: Experimental workflow for **ADWX 1** co-culture experiments.

Detailed Experimental Protocols

Protocol 1: Cancer Cell and Immune Cell Co-culture

This protocol describes the basic setup for co-culturing cancer cells with a mixed population of peripheral blood mononuclear cells (PBMCs) or specific immune cell subsets.

Materials:

- Cancer cell line of interest (e.g., A549 - lung carcinoma, MCF-7 - breast carcinoma)
- Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin)
- Human Peripheral Blood Mononuclear Cells (PBMCs)

- Ficoll-Paque PLUS
- **ADWX 1** (stock solution prepared in sterile DMSO)
- 96-well flat-bottom culture plates
- Recombinant human IL-2

Procedure:

- Cancer Cell Seeding:
 - Culture cancer cells to ~80% confluence.
 - Trypsinize, count, and seed the cancer cells into a 96-well plate at a density of 1×10^4 cells/well in 100 μL of complete RPMI-1640 medium.
 - Incubate overnight at 37°C, 5% CO₂ to allow for cell adherence.
- **ADWX 1** Treatment:
 - Prepare serial dilutions of **ADWX 1** in complete RPMI-1640 medium at 2X the final desired concentrations.
 - Remove the medium from the cancer cell plate and add 100 μL of the **ADWX 1** dilutions or vehicle control (medium with DMSO).
 - Incubate for 24 hours at 37°C, 5% CO₂.
- Immune Cell Preparation and Addition:
 - Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
 - Resuspend PBMCs in complete RPMI-1640 medium supplemented with low-dose IL-2 (e.g., 20 IU/mL).
 - Count the immune cells and adjust the concentration.

- Add 100 μ L of the immune cell suspension to the wells containing the **ADWX 1**-treated cancer cells at a desired Effector:Target (E:T) ratio (e.g., 10:1).
- The final volume in each well should be 200 μ L.
- Co-incubation:
 - Incubate the co-culture plate for 48-72 hours at 37°C, 5% CO2.

Protocol 2: Cytotoxicity Assay (LDH Release Assay)

This assay measures the activity of cytotoxic T lymphocytes (CTLs) and NK cells by quantifying the release of lactate dehydrogenase (LDH) from damaged cancer cells.

Materials:

- Co-culture plate from Protocol 1
- LDH Cytotoxicity Assay Kit

Procedure:

- At the end of the co-incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
- Carefully collect 50 μ L of the supernatant from each well and transfer to a new 96-well plate.
- Prepare controls as per the manufacturer's instructions (e.g., spontaneous LDH release from effector cells, spontaneous release from target cells, and maximum LDH release from target cells).
- Add the LDH reaction mixture to each well containing the supernatant.
- Incubate for 30 minutes at room temperature, protected from light.
- Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
- Calculate the percentage of specific cytotoxicity using the formula provided in the kit instructions.

Protocol 3: Cytokine Secretion Analysis (ELISA)

This protocol is for measuring the concentration of key cytokines (e.g., IFN- γ , TNF- α , IL-10) in the co-culture supernatant.

Materials:

- Co-culture supernatant from Protocol 2
- ELISA kits for human IFN- γ , TNF- α , and IL-10

Procedure:

- Use the remaining supernatant from the cytotoxicity assay or collect supernatant from a parallel co-culture plate.
- Perform the ELISA for each cytokine according to the manufacturer's protocol.
- Briefly, this involves coating a 96-well plate with a capture antibody, adding the supernatants and standards, followed by a detection antibody, a substrate, and a stop solution.
- Measure the absorbance at the appropriate wavelength.
- Generate a standard curve and determine the concentration of each cytokine in the samples.

Protocol 4: Flow Cytometry for Immune Cell Phenotyping

This protocol allows for the characterization of immune cell activation and macrophage polarization.

Materials:

- Co-culture plate from Protocol 1
- Cell dissociation solution (e.g., TrypLE)
- FACS buffer (PBS with 2% FBS)

- Fluorochrome-conjugated antibodies against:
 - T cells: CD3, CD8, CD69, PD-1
 - NK cells: CD56, CD16, NKG2D
 - Macrophages: CD14, CD68, CD80 (M1 marker), CD163 (M2 marker)
- Flow cytometer

Procedure:

- Gently aspirate the supernatant from the co-culture wells.
- Wash the wells with PBS.
- Add a cell dissociation solution to detach the adherent cells.
- Collect all cells (adherent and suspension) and transfer to FACS tubes.
- Wash the cells with FACS buffer.
- Stain the cells with a cocktail of fluorescently labeled antibodies for 30 minutes on ice in the dark.
- Wash the cells twice with FACS buffer.
- Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
- Analyze the data using appropriate software to quantify the expression of markers on different immune cell populations.

Data Presentation (Illustrative Data)

The following tables present hypothetical data to illustrate the potential outcomes of the described experiments. Note: This data is for illustrative purposes only and is not derived from actual experiments.

Table 1: Effect of **ADWX 1** on Cancer Cell Viability and Immune Cell Cytotoxicity

Treatment Group	Cancer Cell Viability (%)	% Cytotoxicity (LDH Assay)
Cancer Cells Alone	100 ± 5.2	N/A
Cancer Cells + Immune Cells	65 ± 4.8	35 ± 4.8
Cancer Cells + Immune Cells + ADWX 1 (1 nM)	75 ± 5.1	25 ± 5.1
Cancer Cells + Immune Cells + ADWX 1 (10 nM)	88 ± 6.3	12 ± 6.3
Cancer Cells + Immune Cells + ADWX 1 (100 nM)	95 ± 5.9	5 ± 5.9

Table 2: Cytokine Profile in Co-culture Supernatant

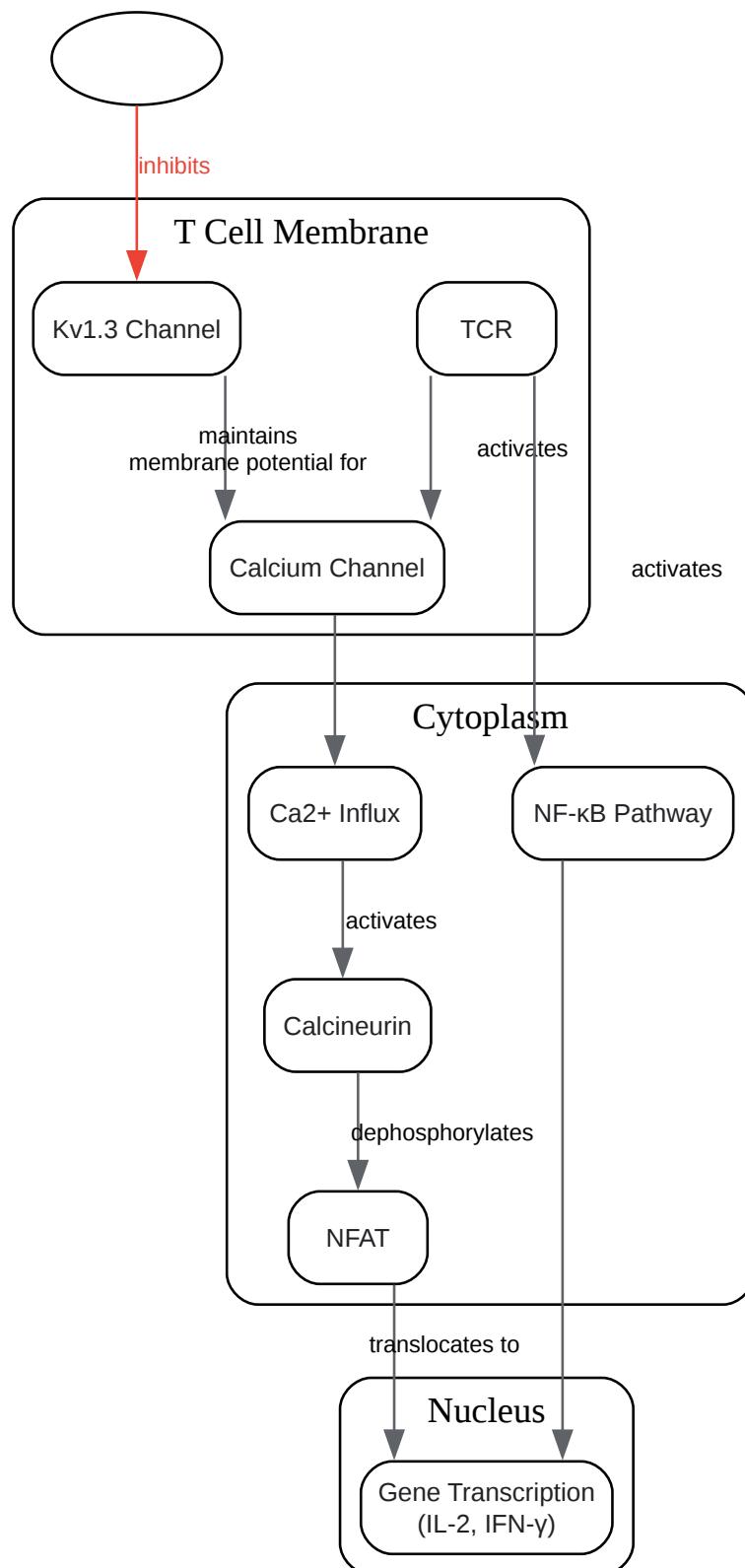
Treatment Group	IFN-γ (pg/mL)	TNF-α (pg/mL)	IL-10 (pg/mL)
Immune Cells Alone	50 ± 8.1	80 ± 10.2	30 ± 5.5
Cancer Cells + Immune Cells	850 ± 75.6	600 ± 55.3	150 ± 20.1
Cancer Cells + Immune Cells + ADWX 1 (1 nM)	620 ± 60.9	450 ± 48.7	180 ± 22.4
Cancer Cells + Immune Cells + ADWX 1 (10 nM)	310 ± 42.3	200 ± 31.8	250 ± 28.9
Cancer Cells + Immune Cells + ADWX 1 (100 nM)	120 ± 25.4	95 ± 18.2	350 ± 35.7

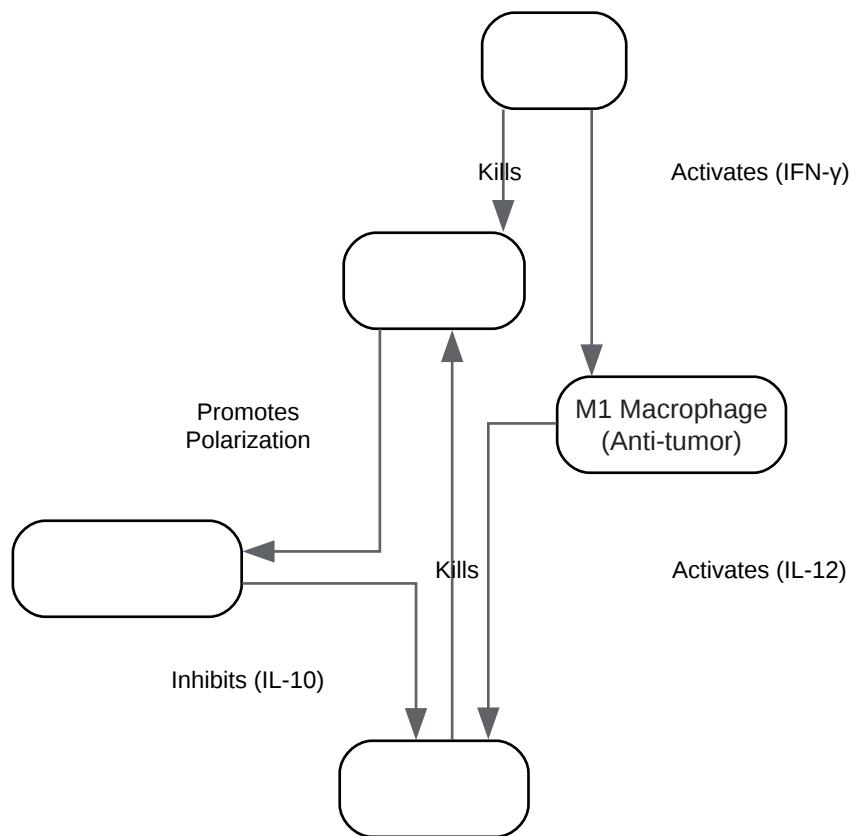
Table 3: Immune Cell Phenotype by Flow Cytometry (% Positive Cells)

Treatment Group	CD8+CD69+ T cells	CD56+NKG2D + NK cells	CD14+CD80+ M1 Macrophages	CD14+CD163+ M2 Macrophages
Immune Cells Alone	5 ± 1.2	40 ± 4.1	15 ± 2.5	10 ± 1.8
Cancer Cells + Immune Cells	45 ± 5.3	75 ± 6.8	35 ± 4.2	25 ± 3.1
Cancer Cells + Immune Cells + ADWX 1 (10 nM)	20 ± 3.1	60 ± 5.9	20 ± 3.3	45 ± 4.7

Signaling Pathways

ADWX 1 is known to inhibit the Kv1.3 potassium channel, which is a critical regulator of T cell activation. The inhibition of this channel leads to a reduction in calcium influx and subsequent downstream signaling events, including the NF-κB pathway.[9]





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